Morusinol
Overview
Description
Morusinol is a member of flavones.
This compound is a natural product found in Morus lhou, Morus mongolica, and other organisms with data available.
Mechanism of Action
Target of Action
Morusinol, a novel isoprene flavonoid extracted from Morus alba root barks, primarily targets CHK1 and AKT1 . CHK1 plays an important role in maintaining the integrity of the cell cycle, genomic stability, and cell viability . AKT1 is a key protein implicated in colorectal cancer (CRC) progression .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It induces CHK1 degradation through the ubiquitin-proteasome pathway . This degradation results in cell cycle arrest, apoptosis, and DNA damage response in melanoma .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the DNA damage response in melanoma by degrading CHK1 through the ubiquitin-proteasome pathway . It also impacts cholesterol metabolism by downregulating key enzymes and sterol regulatory element binding transcription factor 2 (SREBF2) .
Pharmacokinetics
It’s known that this compound is a part of a group of prenylated flavones that demonstrate oral bioavailability
Result of Action
This compound has demonstrated significant molecular and cellular effects. It inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase, caspase-dependent apoptosis, and DNA damage in human melanoma cells . It also effectively inhibits the growth of melanoma xenografts in vivo .
Biochemical Analysis
Biochemical Properties
Morusinol has a number of biological characteristics, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant capabilities . It has exhibited anti-tumor properties in many different forms of cancer, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer . The molecular docking study showed that this compound binds to the same pocket of p70S6K1 .
Cellular Effects
This compound has been found to inhibit cell proliferation and induce apoptosis in colorectal cancer (CRC) cells . It also triggers cytoprotective autophagy . RNA-seq analysis revealed this compound’s impact on cholesterol metabolism, downregulating key enzymes and sterol regulatory element binding transcription factor 2 (SREBF2) .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the phosphorylation of p70S6K1, promoting autophagy, and slowing cell senescence . It also induces CHK1 degradation through the ubiquitin-proteasome pathway, thereby inducing cell cycle arrest, apoptosis, and DNA damage response in melanoma .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly impede tumor growth over time . It has also been found to slow cell senescence .
Dosage Effects in Animal Models
The potential of this compound as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials . Specific dosage effects in animal models have not been reported in the literature.
Metabolic Pathways
This compound is involved in nutrient-sensing pathways . It extends the chronological lifespan of budding yeast via a nutrient-dependent regime by at least partially targeting SCH9 .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. It is known to bind to the same pocket of p70S6K1 , suggesting that it may localize to the same subcellular compartments as this protein.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKZNPZDXHDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212149 | |
Record name | Oxydihydromorusi | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morusinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62949-93-3 | |
Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62949-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxydihydromorusi | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxydihydromorusi | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYDIHYDROMORUSI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA6I4SG21V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morusinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 216 °C | |
Record name | Morusinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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